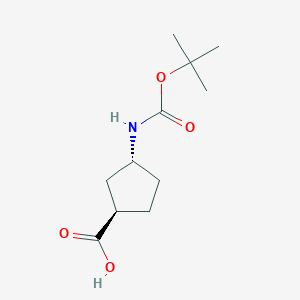

(1R,3R)-3-((tert-ブトキシカルボニル)アミノ)シクロペンタンカルボン酸

説明

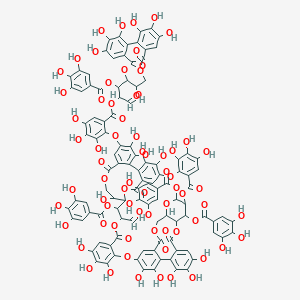

The compound (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is a structurally complex amino acid derivative that is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) group suggests its utility in protecting the amino functionality during synthetic procedures .

Synthesis Analysis

The synthesis of related cyclopentanecarboxylic acid derivatives has been explored in various studies. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares a similar cyclopentane core, was investigated as a structural analog of natural amino acids . Another study focused on the synthesis and resolution of isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, which is a rigid glutamate analogue . Additionally, the preparation of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate through kinetic resolution demonstrates the potential for synthesizing enantiomerically pure derivatives of cyclopentanecarboxylic acid . These studies provide a foundation for the synthesis of (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure and conformation of cyclopentanecarboxylic acid derivatives have been analyzed in several studies. For example, the crystal and molecular structure of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined by X-ray analysis, revealing details about its conformation and intermolecular hydrogen bonds . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in (1R,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid and its implications for reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of cyclopentanecarboxylic acid derivatives can be inferred from studies on similar compounds. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involved the formation of diastereomeric salts and chromatography on a chiral stationary phase, indicating the potential for selective reactions based on stereochemistry . The improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid also highlights the importance of mild and selective conditions for obtaining the desired stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanecarboxylic acid derivatives are essential for their practical application. Studies such as the one on the infrared, Raman, and 13C NMR spectra of polymorphic forms of (1R,3S)-3-(p-thioanisoyl)-1,2,2-trimethylcyclopentanecarboxylic acid provide insights into the polymorphism, conformation, and intermolecular interactions of these compounds . Additionally, the synthesis and X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid contribute to the understanding of their solid-state properties and potential for hydrogen bonding10.

科学的研究の応用

有機化学変換

この化合物のtert-ブチル基は、その独特な反応性パターンで知られています . その混雑した構造により、さまざまな化学変換に使用できます . これは、さまざまな他の化合物を合成するために使用できる有機化学における貴重なツールとなります .

生合成経路

tert-ブチル基は、生合成経路において役割を果たすことから、自然界においても関連性があります . これは、自然生成物の製造や新しい生合成方法の開発に潜在的に使用できることを意味します .

生分解経路

生合成における役割に加えて、tert-ブチル基は生分解経路にも関与しています . これは、たとえば、汚染物質や廃棄物を分解するために、環境科学で使用できることを示唆しています .

生物触媒プロセス

tert-ブチル基の独特な反応性パターンは、生物触媒プロセスでも利用できます . これには、それを特定の生物学的反応の触媒として使用することが含まれ、より効率的または持続可能な生産方法につながる可能性があります .

第三級ブチルエステルの合成

この化合物のtert-ブトキシカルボニル基は、フローマイクロリアクターシステムを使用して、さまざまな有機化合物に導入できます

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

特性

IUPAC Name |

(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJQBGXOSAQQDG-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363705 | |

| Record name | ST50825796 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

489446-85-7 | |

| Record name | ST50825796 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)